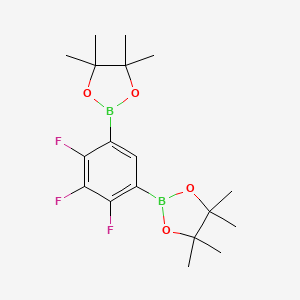

2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

説明

2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS 1073339-14-6) is a bis-boronic ester featuring a 1,3-phenylene core substituted with three fluorine atoms at the 4, 5, and 6 positions. This electron-deficient aromatic system is flanked by two pinacol boronate (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) groups. The trifluoro substitution enhances the compound’s stability and reactivity in cross-coupling reactions, making it valuable in synthesizing fluorinated aromatic polymers and electronic materials . It is typically synthesized via palladium-catalyzed Miyaura borylation of polyhalogenated precursors, achieving a purity of ≥95% .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-[2,3,4-trifluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25B2F3O4/c1-15(2)16(3,4)25-19(24-15)10-9-11(13(22)14(23)12(10)21)20-26-17(5,6)18(7,8)27-20/h9H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZIQVMHGOZWTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)F)F)B3OC(C(O3)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25B2F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) typically involves the reaction of 4,5,6-trifluorobenzene-1,3-diyl with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a suitable base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality .

化学反応の分析

Types of Reactions

2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the trifluorobenzene ring is substituted with other functional groups.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like tetrahydrofuran or dimethylformamide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound .

科学的研究の応用

Organic Synthesis

This compound serves as a versatile building block in organic synthesis due to its boron functionality. It can be utilized in:

- Cross-Coupling Reactions : Acts as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds between aryl halides and boronic acids.

- Functionalization of Aromatic Compounds : The trifluoromethyl group enhances the electrophilicity of the aromatic system, facilitating further functionalization.

Materials Science

In materials science, this compound is explored for its potential in:

- Polymer Chemistry : It can be used to synthesize novel polymers with enhanced thermal and mechanical properties by incorporating boron into the polymer backbone.

- Fluorinated Materials : The presence of trifluoromethyl groups contributes to the hydrophobicity and chemical resistance of materials.

Pharmaceutical Applications

The compound's unique structure may lead to applications in drug discovery:

- Drug Design : The trifluoromethyl group is known to improve metabolic stability and bioavailability of pharmaceutical agents.

- Boron Neutron Capture Therapy (BNCT) : Boron-containing compounds are investigated for their use in cancer treatment due to their ability to capture neutrons and induce localized radiation damage to tumor cells.

Case Study 1: Cross-Coupling Reactions

A study demonstrated the effectiveness of 2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) in Suzuki-Miyaura reactions. The compound was successfully coupled with various aryl halides yielding high-purity products with excellent yields. This showcases its utility as a boron source in organic synthesis.

Case Study 2: Polymer Development

Research on the incorporation of this compound into polymer matrices revealed that it significantly improved the thermal stability and mechanical strength of the resulting materials. The synthesized polymers exhibited enhanced resistance to solvents and elevated temperatures compared to traditional polymers lacking boron functionality.

作用機序

The mechanism of action of 2,2’-(4,5,6-Trifluorobenzene-1,3-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) involves its ability to act as a boron source in various chemical reactions. The compound’s boron atoms can form stable complexes with other molecules, facilitating the formation of new chemical bonds. This property is particularly useful in coupling reactions, where the boron atoms interact with palladium catalysts to form carbon-carbon bonds .

類似化合物との比較

Table 1: Structural and Electronic Properties of Comparable Bis-Boronic Esters

Key Observations :

- Electron Deficiency : The 4,5,6-trifluoro substitution in the target compound creates a stronger electron-withdrawing effect compared to methyl () or alkoxy () substituents, accelerating transmetalation in Suzuki-Miyaura couplings .

- Steric Effects : The 1,3-phenylene positioning minimizes steric hindrance between boronate groups, unlike the 1,2-phenylene isomer (), which imposes rigidity for metal coordination .

- Solubility : Alkoxy-substituted analogs (e.g., ) exhibit superior solubility in organic solvents, advantageous for solution-processed materials .

生物活性

The compound 2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) (CAS No. 1073339-14-6) is a dioxaborolane derivative that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This article aims to explore its biological activity based on existing research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 384.01 g/mol. The structure features a central phenylene group substituted with trifluoromethyl groups and two tetramethyl-1,3,2-dioxaborolane moieties. This configuration is significant for its reactivity and potential biological interactions.

Research indicates that compounds containing dioxaborolane units can interact with biological systems through various mechanisms. These include:

- Enzyme Inhibition : Dioxaborolanes can act as inhibitors for specific enzymes by mimicking substrates or altering enzyme conformation.

- Metal Ion Coordination : The boron atom in dioxaborolanes can coordinate with metal ions, potentially influencing enzymatic activity or cellular signaling pathways.

Case Studies and Research Findings

Various studies have investigated the biological implications of dioxaborolanes and related compounds:

- Anticancer Activity : A study demonstrated that dioxaborolane derivatives exhibit cytotoxic effects on cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of key enzymes involved in cell proliferation .

- Antimicrobial Properties : Research has shown that certain dioxaborolane compounds possess antimicrobial activity against Gram-positive bacteria. This is attributed to their ability to disrupt bacterial cell wall synthesis .

- Neuroprotective Effects : Preliminary studies suggest that dioxaborolanes may have neuroprotective properties by modulating oxidative stress pathways in neuronal cells .

Data Table of Biological Activities

Toxicity and Safety

While the biological activities of 2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane) show promise, it is essential to consider its toxicity profile. Safety data indicate potential hazards associated with exposure to boron-containing compounds:

Q & A

Q. What are the standard synthetic routes for preparing 2,2'-(4,5,6-Trifluoro-1,3-phenylene)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)?

The compound is typically synthesized via palladium-catalyzed borylation. A common approach involves reacting a trifluorophenylene precursor with bis(pinacolato)diboron under inert conditions. Key steps include:

- Using Pd catalysts (e.g., Pd(dba)₂ or PdCl₂(PPh₃)₂) in anhydrous 1,4-dioxane or toluene.

- Maintaining temperatures around 90°C for 24 hours under nitrogen or argon.

- Purification via column chromatography or recrystallization to isolate the bis-dioxaborolane product .

Q. What analytical techniques are recommended for characterizing this compound?

Comprehensive characterization requires:

- Multinuclear NMR : ¹H and ¹³C NMR for backbone structure, ¹¹B NMR (~30 ppm for dioxaborolanes), and ¹⁹F NMR to confirm trifluorophenylene substitution.

- HPLC/MS : To assess purity (>95%) and detect hydrolyzed boronic acid impurities.

- Elemental analysis : To verify stoichiometry and rule out solvent retention .

Q. How should this compound be stored to ensure stability?

- Store at 0–6°C in airtight containers under inert gas (argon/nitrogen).

- Use moisture-free solvents (e.g., molecular sieves) during handling to prevent hydrolysis of the dioxaborolane rings .

Advanced Research Questions

Q. How can researchers optimize reaction yields in cross-coupling reactions using this compound?

Low yields often stem from moisture sensitivity or catalyst inefficiency. Strategies include:

- Catalyst screening : Test Pd(OAc)₂ with ligands like SPhos or XPhos for enhanced activity.

- Solvent optimization : Use degassed THF or DMF for better solubility.

- Stoichiometry adjustment : A 1.2:1 molar ratio of boronate to aryl halide minimizes side reactions .

Q. How do substituent effects on the trifluorophenylene core influence reactivity?

Fluorine atoms at the 4,5,6-positions increase electron deficiency, accelerating transmetallation but potentially reducing stability. To assess:

Q. What strategies mitigate discrepancies in reported catalytic activity across studies?

Contradictions may arise from differing reaction conditions or impurities. Address by:

- Standardizing protocols : Fix catalyst loading (e.g., 5 mol% Pd) and solvent systems.

- Control experiments : Test batches with/without stabilizers (e.g., BHT) to identify decomposition pathways .

Q. How can hydrolysis of the dioxaborolane rings be minimized during prolonged reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。